molecular formula C20H24ClN3O2 B486068 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 667891-28-3

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B486068
CAS No.: 667891-28-3
M. Wt: 373.9g/mol
InChI Key: LLCFPQIEOPEWHS-UHFFFAOYSA-N
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Description

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes a piperazine ring substituted with a 3-chloro-4-methylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first substituted with the 3-chloro-4-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 1-(3-chloro-4-methylphenyl)piperazine is synthesized by reacting 3-chloro-4-methylphenylamine with piperazine under appropriate conditions.

  • Acylation Reaction: : The intermediate 1-(3-chloro-4-methylphenyl)piperazine is then acylated with 4-methoxyphenylacetyl chloride to form the final product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:

    Optimizing Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to maximize the efficiency of each step.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

    Oxidation: Products include 4-methoxybenzoic acid or 3-chloro-4-methylbenzoic acid.

    Reduction: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)ethylamine.

    Substitution: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its binding affinity and activity against specific enzymes or receptors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential therapeutic benefits.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)piperazine: A precursor in the synthesis of the target compound, sharing the piperazine and chloromethylphenyl moieties.

    4-methoxyphenylacetamide: Shares the acetamide and methoxyphenyl groups, but lacks the piperazine ring.

    N-(4-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups, but lacks the acetamide linkage.

Uniqueness

The uniqueness of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the piperazine ring and the acetamide linkage allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-3-6-17(13-19(15)21)24-11-9-23(10-12-24)14-20(25)22-16-4-7-18(26-2)8-5-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCFPQIEOPEWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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